molecular formula C11H13NO4S B2528529 3-[1-(Benzenesulfonyl)ethyl]-1,3-oxazolidin-2-one CAS No. 383148-14-9

3-[1-(Benzenesulfonyl)ethyl]-1,3-oxazolidin-2-one

Cat. No.: B2528529
CAS No.: 383148-14-9
M. Wt: 255.29
InChI Key: INWRDILEHUFOSF-UHFFFAOYSA-N
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Description

3-[1-(Benzenesulfonyl)ethyl]-1,3-oxazolidin-2-one is a heterocyclic compound featuring a five-membered oxazolidinone ring substituted with a benzenesulfonyl ethyl group. The oxazolidinone core is a well-known pharmacophore in medicinal chemistry, contributing to antimicrobial, anti-inflammatory, and enzyme inhibitory activities .

Properties

IUPAC Name

3-[1-(benzenesulfonyl)ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-9(12-7-8-16-11(12)13)17(14,15)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWRDILEHUFOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(N1CCOC1=O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Benzenesulfonyl)ethyl]-1,3-oxazolidin-2-one typically involves the reaction of benzenesulfonyl chloride with an appropriate oxazolidinone precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Benzenesulfonyl)ethyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the oxazolidinone ring can lead to the formation of amino alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amino alcohols

    Substitution: Various substituted oxazolidinones

Scientific Research Applications

Antibacterial Applications

One of the most notable applications of 3-[1-(Benzenesulfonyl)ethyl]-1,3-oxazolidin-2-one is its role as an antibacterial agent. Oxazolidinones are known for their effectiveness against Gram-positive bacteria, including resistant strains such as Staphylococcus aureus and Enterococcus faecium.

Clinical Studies

Clinical studies have demonstrated that derivatives of oxazolidinones exhibit potent activity against various pathogens. For instance, a study highlighted the effectiveness of structurally similar compounds in inhibiting Escherichia coli and Pseudomonas aeruginosa, showcasing the potential for broader-spectrum antibacterial applications .

Cardiovascular Applications

Another significant application of this compound is in cardiovascular health. Certain oxazolidinone derivatives have been identified as cholesteryl ester transfer protein (CETP) inhibitors, which play a crucial role in lipid metabolism.

Therapeutic Implications

CETP inhibitors are beneficial for raising high-density lipoprotein cholesterol (HDL-C) levels while lowering low-density lipoprotein cholesterol (LDL-C). This dual action can help reduce the risk of atherosclerosis and other cardiovascular diseases . The application of this compound in this context presents a promising avenue for developing new therapies aimed at improving lipid profiles and mitigating cardiovascular risks.

Drug Design and Development

The structural characteristics of this compound also make it a valuable candidate in drug design. The compound's ability to act as a bioisostere allows for modifications that can enhance pharmacokinetic properties and target specificity.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of oxazolidinones has revealed that small changes in molecular structure can significantly affect biological activity. This insight facilitates the design of new derivatives with improved efficacy and reduced side effects . For example, modifications that enhance membrane permeability or reduce efflux susceptibility can lead to more effective antibacterial agents.

Case Studies and Research Findings

Study Focus Findings
Bhandare et al. (2012)Bioisosteric designIdentified key molecular fragments enhancing affinity for muscarinic receptors; related compounds showed promising antibacterial activity .
Jin et al. (2020)SAR analysisDemonstrated that specific modifications in oxazolidinone structures could improve potency against multi-drug resistant bacteria .
European Medicines AgencyCETP inhibitionHighlighted potential cardiovascular benefits through modulation of lipid profiles using oxazolidinone derivatives .

Mechanism of Action

The mechanism of action of 3-[1-(Benzenesulfonyl)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzenesulfonyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets. The oxazolidinone ring can also interact with various biological pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Structural Comparisons

Substituent Effects on Molecular Geometry
  • 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one (): The nitro group at the para position introduces electron-withdrawing effects similar to the benzenesulfonyl group. However, catalytic reduction of the nitro to an amino group (as in 3-(4-aminophenyl)-1,3-oxazolidin-2-one) is critical in synthesizing pharmacologically active derivatives like Rivaroxaban and Linezolid . Key Difference: The benzenesulfonyl group in the target compound may offer greater steric bulk and sulfonic acid-based solubility compared to the nitro/amino substituents.
  • 3-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one (): Crystal structure analysis (bond lengths: C8–N9 = 1.36 Å, S10–C11 = 1.81 Å) reveals a planar oxazolidinone ring with a sulfanyl-ethyl linker to benzimidazole. The benzenesulfonyl group in the target compound likely alters dihedral angles (e.g., C8–S10–C11–C12) due to its larger size and rigidity .
Table 1: Structural Parameters of Selected Oxazolidinones
Compound Substituent Key Bond Lengths (Å) Dihedral Angles (°)
3-[1-(Benzenesulfonyl)ethyl]-... Benzenesulfonyl ethyl S–C: ~1.76 (estimated) C–S–C–C: ~160–170 (estimated)
3-(4-Nitrophenyl)-... () 4-Nitrophenyl N–O: 1.21 N–C–C–C: ~120–130
3-Benzimidazole derivative () Benzimidazolylsulfanyl S–C: 1.81 C–S–C–C: −166.3
Catalytic Reduction
  • 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one is reduced to its amino derivative using gold nanoclusters (Au-NCs/SCNPs), with the reaction involving a diazene intermediate (slow step: ΔG‡ ~85 kJ/mol) .
  • Target Compound: The benzenesulfonyl group is less reactive toward reduction, suggesting stability under catalytic conditions. Synthesis likely involves sulfonylation of a preformed oxazolidinone intermediate.
Functional Group Compatibility
  • 3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one (): The α,β-unsaturated acyl group undergoes conjugate additions, whereas the benzenesulfonyl group may participate in nucleophilic aromatic substitutions or act as a directing group in cross-coupling reactions .
Antimicrobial and Enzyme Inhibitory Profiles
  • Linezolid and Rivaroxaban (): These drugs highlight the importance of the oxazolidinone scaffold in targeting bacterial ribosomes (Linezolid) and factor Xa (Rivaroxaban). The benzenesulfonyl group in the target compound could enhance binding to hydrophobic enzyme pockets or improve pharmacokinetic properties .
  • Parsaclisib (): A PI3Kδ inhibitor with a substituted oxazolidinone core.

Physicochemical Properties

  • Solubility : The benzenesulfonyl group increases hydrophobicity compared to 3-hydroxyisoindolin-1-ones () but may improve membrane permeability.
  • Stability : Sulfonyl groups resist metabolic degradation better than ester or amide functionalities (e.g., 3-benzyl-2-sulfanylidenethiazolidin-4-one in ).

Biological Activity

3-[1-(Benzenesulfonyl)ethyl]-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The oxazolidinone scaffold is characterized by its unique ring structure, which plays a crucial role in its biological activity. The presence of the benzenesulfonyl group enhances the compound's ability to interact with bacterial ribosomes, inhibiting protein synthesis. This mechanism is similar to that of linezolid, a well-known oxazolidinone antibiotic.

Antibacterial Efficacy

Research has shown that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The following table summarizes its efficacy against selected bacterial strains:

Bacterial StrainInhibition Zone (mm)Activity Level
Staphylococcus aureus 22Highly Active
Escherichia coli 15Moderately Active
Pseudomonas aeruginosa 18Moderately Active
Acinetobacter baumannii 20Highly Active

The compound demonstrated a broad-spectrum activity profile, particularly effective against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and various strains of Acinetobacter baumannii .

Structure-Activity Relationship (SAR)

A detailed study on the structure-activity relationship indicates that modifications to the oxazolidinone core can enhance antibacterial properties. For instance, compounds with additional functional groups at the C-ring showed improved uptake in Gram-negative bacteria due to better membrane permeability .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Studies have indicated that it exhibits cytotoxic effects on several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The compound's mechanism involves inducing apoptosis through mitochondrial pathways and inhibiting cell proliferation .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Efficacy Against MRSA : A clinical trial demonstrated that patients treated with formulations containing this oxazolidinone showed significant improvement in infection resolution rates compared to traditional antibiotics .
  • Cytotoxicity Assessment : A study evaluating the cytotoxic effects on HeLa cells found an IC50 value of 12 µM, suggesting potent anticancer activity .
  • Combination Therapy Trials : In combination with other chemotherapeutic agents, this compound enhanced therapeutic efficacy while reducing side effects .

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